(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4S2/c1-23-8-3-4-10-11(5-8)25-16(20(10)7-13(21)24-2)19-15(22)9-6-12(17)26-14(9)18/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURVVQDBIKIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities. The presence of dichlorothiophene and methoxy groups further enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2N3O3S |
| Molecular Weight | 394.27 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : The initial step involves the condensation of appropriate thiophene derivatives with substituted anilines to form the benzothiazole nucleus.
- Introduction of Functional Groups : The introduction of the dichlorothiophene and methoxy groups can be achieved through electrophilic aromatic substitution reactions.
- Final Esterification : The final product is obtained by esterifying the carboxylic acid derivative with methyl acetate under acidic conditions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies using human cancer cell lines such as A431 and A549 have demonstrated that related benzothiazole derivatives can inhibit cell proliferation effectively at concentrations as low as 1 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
In addition to anticancer properties, these compounds have shown promising anti-inflammatory activities:
- Cytokine Modulation : Compounds have been reported to significantly reduce levels of inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
- Wound Healing Assays : Scratch wound healing assays have illustrated that these compounds can hinder cell migration, further supporting their anti-inflammatory potential .
Case Studies
- Study on Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines. One derivative demonstrated a strong ability to inhibit proliferation and migration in A431 cells while promoting apoptosis at low concentrations .
- Dual Action Mechanism : Another research highlighted a compound structurally similar to this compound that exhibited both anticancer and anti-inflammatory properties by simultaneously targeting multiple pathways involved in tumor survival and inflammation .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization or prodrug activation.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | LiOH, MeOH/THF/H₂O, RT, 4 h | Carboxylic acid derivative | 68–89% | |
| Acidic hydrolysis | HCl (aq.), reflux | Carboxylic acid derivative | 72–85% |
Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions promote protonation of the carbonyl oxygen, facilitating nucleophilic water attack .
Imino Group Reactivity
The imino (-NH-) linkage in the benzothiazole-dichlorothiophene bridge participates in hydrolysis and substitution reactions.
Key Observations :
-
The imino group’s stability depends on electronic effects from the electron-withdrawing dichlorothiophene-carbonyl group, which increases susceptibility to hydrolysis .
-
Microwave-assisted reactions (90–120°C, 10–20 min) enhance substitution efficiency .
Electrophilic Aromatic Substitution on Benzothiazole
The 6-methoxybenzothiazole ring undergoes regioselective electrophilic substitutions at the 4- and 7-positions due to electron-donating methoxy group directing effects.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-6-methoxybenzothiazole derivative | 45–65% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 7-Sulfo-6-methoxybenzothiazole derivative | 50–68% |
Steric Considerations :
The 2,5-dichlorothiophene substituent sterically hinders reactions at the 2-position of the benzothiazole ring .
Dichlorothiophene Reactivity
The 2,5-dichlorothiophene-3-carbonyl group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings.
Electronic Effects :
-
Chlorine atoms at the 2- and 5-positions activate the thiophene ring toward NAS at the 3- and 4-positions .
-
Palladium-catalyzed couplings require ligand optimization (e.g., XPhos) to mitigate steric bulk .
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and thermal stress:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV (365 nm) | Cleavage of imino bond | 8–12 h | |
| 100°C (neat) | Ester decarboxylation | 24 h |
Stabilization Strategies :
-
Storage under inert atmosphere (N₂/Ar) at –20°C minimizes decomposition .
-
Lyophilization preserves crystallinity in aqueous formulations .
Biological Activation Pathways
In vitro studies of analogous compounds reveal enzymatic transformations:
| Enzyme System | Reaction | Metabolite | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 | O-Demethylation | 6-Hydroxybenzothiazole derivative | |
| Esterases | Hydrolysis | Carboxylic acid derivative |
Pharmacological Relevance :
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxyphenol
The benzothiazole core is synthesized via oxidative cyclization using Lawesson's reagent or phosphorus pentasulfide :
Procedure
- 2-Amino-4-methoxyphenol (5.0 g, 32.3 mmol) and P4S10 (8.7 g, 39.8 mmol) are refluxed in dry toluene (100 mL) under N2 for 6 hr.
- The mixture is cooled, filtered, and concentrated.
- Recrystallization from ethanol yields 6-methoxybenzo[d]thiazol-2-amine as pale-yellow crystals (4.1 g, 72% yield).
Characterization Data
- Mp : 148–150°C
- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 2.4 Hz, 1H), 3.82 (s, 3H).
Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride
Chlorination and Oxidation of Thiophene-3-carboxylic Acid
Step 1 : Dichlorination
Thiophene-3-carboxylic acid (10.0 g, 70.4 mmol) is treated with Cl2 gas in CCl4 at 0°C for 2 hr, yielding 2,5-dichlorothiophene-3-carboxylic acid (9.8 g, 68%).
Step 2 : Acyl Chloride Formation
The acid (8.0 g, 37.7 mmol) is refluxed with SOCl2 (20 mL) for 3 hr. Excess SOCl2 is removed under vacuum to give the acyl chloride as a yellow oil (7.4 g, 85%).
Coupling of Benzothiazol-2-amine and Thiophene Carbonyl Chloride
Imine Formation via Schlenk Techniques
Procedure
- 6-Methoxybenzo[d]thiazol-2-amine (2.0 g, 10.2 mmol) and 2,5-dichlorothiophene-3-carbonyl chloride (2.4 g, 10.7 mmol) are dissolved in anhydrous THF (50 mL).
- Triethylamine (3.1 mL, 22.4 mmol) is added dropwise at −20°C.
- The reaction is stirred for 12 hr at 25°C, then poured into ice-water.
- The (Z)-imine product is extracted with EtOAc (3 × 50 mL) and purified via silica chromatography (Hexane:EtOAc = 3:1).
Yield : 2.9 g (78%)
Stereochemical Control : The Z-configuration is favored due to intramolecular H-bonding between the imine NH and thiophene carbonyl oxygen.
Introduction of Methyl Acetate Side Chain
N-Alkylation with Methyl Bromoacetate
Procedure
- (Z)-2-((2,5-Dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazole (2.5 g, 6.1 mmol) and methyl bromoacetate (1.1 mL, 12.2 mmol) are dissolved in DMF (30 mL).
- K2CO3 (2.5 g, 18.3 mmol) is added, and the mixture is heated to 80°C for 8 hr.
- After cooling, the product is precipitated with H2O and recrystallized from MeOH.
Yield : 2.3 g (82%)
Purity : >99% (HPLC)
13C NMR (101 MHz, CDCl3): δ 169.8 (COOCH3), 162.4 (thiophene C=O), 154.7 (imine C=N), 142.1–112.3 (aromatic carbons), 52.1 (OCH3).
Alternative Synthetic Routes
One-Pot Tandem Coupling (Adapted from)
Reagents :
- EDC·HCl (1.2 eq)
- DMAP (0.1 eq)
- CH2Cl2 solvent
Procedure :
Simultaneous coupling of 6-methoxybenzo[d]thiazol-2-amine, 2,5-dichlorothiophene-3-carboxylic acid, and methyl 2-bromoacetate in dichloromethane yields the target compound in 65% yield after 24 hr.
Microwave-Assisted Synthesis
Conditions :
- 150°C, 300 W, 30 min
- Solvent: DMF/H2O (9:1)
Advantage : Reduces reaction time from 24 hr to 45 min with comparable yield (74%).
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Schlenk Imine | 78 | >99 | 12 hr | 92:8 |
| One-Pot Tandem | 65 | 98 | 24 hr | 85:15 |
| Microwave-Assisted | 74 | 97 | 45 min | 89:11 |
Key Observations :
- Traditional Schlenk techniques provide superior stereocontrol but require cryogenic conditions.
- Microwave methods offer time efficiency at slight cost to Z-selectivity.
- Residual DMF in one-pot reactions complicates purification.
Scale-Up Considerations
Optimal Conditions for Industrial Production :
- Use continuous flow reactors for imine formation (residence time = 15 min)
- Replace EDC·HCl with cheaper T3P® reagent for coupling
- Implement crystallization-based purification instead of chromatography
Q & A
Q. What are the implications of the methoxy group’s ortho position on the benzothiazole ring?
- Methodology :
- X-Ray Topology Analysis : Study intramolecular hydrogen bonding (e.g., O–H···N interactions) using Mercury software.
- Solvatochromism Tests : Compare UV-Vis spectra in polar vs. nonpolar solvents to evaluate steric effects .
Table 1: Synthesis Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
